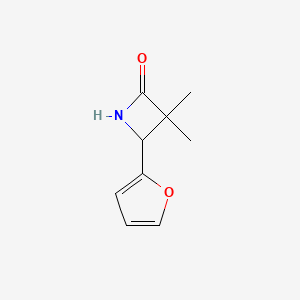

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSFTYIXEWUMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Furan 2 Yl 3,3 Dimethylazetidin 2 One

Classical and Contemporary Approaches to Azetidinone Synthesis Relevant to 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

The synthesis of the azetidinone (or β-lactam) ring is a well-established field, driven by the historical and ongoing importance of β-lactam antibiotics. nih.govderpharmachemica.com These methods can be broadly categorized into cycloadditions, cyclizations of linear precursors, and ring rearrangements.

[2+2] Cycloaddition Strategies for Azetidinone Ring Formationmdpi.comtandfonline.comresearchgate.netchemrxiv.orgnih.govchemrxiv.org

The formal [2+2] cycloaddition reaction is one of the most powerful and versatile methods for constructing four-membered rings. researchgate.netresearchgate.net For azetidinones, this primarily involves the reaction of a ketene (B1206846) with an imine.

Discovered by Hermann Staudinger in 1907, the reaction between a ketene and an imine remains the most general and widely used method for synthesizing β-lactams. mdpi.comnih.gov The reaction is formally a [2+2] cycloaddition, but mechanistic studies have shown it to be a stepwise process. researchgate.net

The currently accepted mechanism involves the nucleophilic attack of the imine nitrogen on the electrophilic sp-hybridized carbon of the ketene. researchgate.netorganic-chemistry.org This initial step forms a zwitterionic intermediate. organic-chemistry.org Subsequent conrotatory 4π-electrocyclization of this intermediate leads to the formation of the azetidinone ring. researchgate.netnih.gov

The stereochemical outcome of the Staudinger reaction is a complex issue influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature. nih.govorganic-chemistry.org The relative rates of C-N bond rotation in the zwitterionic intermediate and the final ring-closure determine whether the cis or trans diastereomer is formed. organic-chemistry.org

Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the rate of ring closure, often favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the ring closure, allowing for equilibration of the intermediate and leading to the thermodynamically more stable trans-β-lactam. nih.govorganic-chemistry.org

Imine Geometry: The initial (E/Z) geometry of the imine plays a crucial role. Isomerization of the imine can occur under the reaction conditions, and this process can be faster than the cycloaddition itself, thus influencing the final stereochemical composition of the product. nih.govnih.gov

For the synthesis of 4-(furan-2-yl)-3,3-dimethylazetidin-2-one, this would involve the reaction of dimethylketene (B1620107) with an imine derived from furan-2-carbaldehyde. The gem-dimethyl substitution at the C3 position simplifies the stereochemistry at that center, leaving the relative stereochemistry at C4 as the primary consideration, which is determined by the approach of the reactants.

While the Staudinger reaction is dominant, other cycloaddition strategies exist. A notable modern alternative is the aza Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene in an excited state. chemrxiv.org Recent advancements have enabled this reaction to be mediated by visible light using photocatalysts, enhancing its applicability and mildness. researchgate.netnih.gov This method typically involves the reaction of an excited state imine (or an oxime as a precursor) with an olefin. chemrxiv.orgnih.gov

However, the scope of these photochemical methods can be limited. They often require specific chromophores on the reactants and may not be suitable for all substrate combinations. researchgate.net For the specific target molecule, this would necessitate a reaction between a furan-containing imine and a dimethyl-substituted alkene, a pathway that is less explored compared to the Staudinger synthesis.

| Cycloaddition Method | General Reactants | Key Features & Limitations |

| Staudinger Cycloaddition | Ketene + Imine | Highly versatile, widely used. Stepwise mechanism allows for stereochemical control, but can be complex. Ketenes are often reactive and generated in situ. mdpi.comorganic-chemistry.org |

| Aza Paternò-Büchi Reaction | Imine (excited state) + Alkene | Photochemical, often uses visible light. Milder conditions. Scope can be limited by substrate electronics and photochemical properties. chemrxiv.orgnih.gov |

Cyclization Reactions of β-Amino Acids and Derivativeschemrxiv.org

An alternative to building the ring through cycloaddition is the intramolecular cyclization of a pre-formed linear precursor, typically a β-amino acid or one of its derivatives (like a β-amino ester or β-amino thioester). researchgate.netnih.gov This approach involves the formation of the amide bond that constitutes the lactam.

The cyclization is usually promoted by a variety of dehydrating or activating agents. These reagents facilitate the formation of the amide bond, which can otherwise be thermodynamically challenging for a four-membered ring. Common cyclization reagents include:

Carbodiimides (e.g., DCC, EDC)

Organophosphorus reagents (e.g., Mukaiyama's reagent)

Grignard reagents (for the Gilman-Speeter reaction) nih.gov

This strategy offers excellent control over the substituents at all positions of the azetidinone ring, as they are installed on the linear precursor before cyclization. For the target molecule, this would require the synthesis of 3-amino-2,2-dimethyl-3-(furan-2-yl)propanoic acid, which could then be cyclized to form the desired β-lactam.

Ring Expansion/Contraction Approaches from Related Heterocyclesnih.gov

Azetidinones can also be synthesized through the rearrangement of other heterocyclic systems. Ring expansion of aziridines (three-membered rings) and ring contraction of larger rings are known strategies.

A prominent example of ring expansion is the reaction of an activated aziridine (B145994) with a source of carbon monoxide or a related C1 synthon. chemrxiv.org More recently, biocatalytic and transition-metal-catalyzed carbene insertions into the C-N bond of aziridines have been developed to afford azetidines in a one-carbon ring expansion, a strategy that can be highly enantioselective. chemrxiv.orgnih.gov Another approach involves the rearrangement of aziridinium (B1262131) ylides. nih.gov While powerful, these methods are more commonly used for azetidines (the fully saturated analogues) rather than azetidinones.

Ring contraction methods are less common but include photochemical rearrangements like the Wolff rearrangement of larger cyclic α-diazoketones.

| General Synthetic Strategy | Key Precursor Type | Brief Description |

| [2+2] Cycloaddition | Imine + Ketene | Convergent synthesis where two components are joined to form the four-membered ring directly. mdpi.com |

| Intramolecular Cyclization | β-Amino Acid/Ester | Linear precursor with all substituents in place is cyclized to form the amide bond of the lactam. researchgate.netnih.gov |

| Ring Expansion | Aziridine | A three-membered ring is expanded by one carbon atom to form the four-membered azetidine (B1206935) core. chemrxiv.orgnih.gov |

Targeted Synthesis of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one: Precursor Identification and Reaction Conditions

Based on the established methodologies, the most direct and classical approach for synthesizing 4-(furan-2-yl)-3,3-dimethylazetidin-2-one is the Staudinger ketene-imine cycloaddition.

Precursor Identification:

Imine Component: The C4-furan substituent necessitates an imine derived from furan-2-carbaldehyde (commonly known as furfural). Furfural (B47365) is a readily available platform chemical derived from biomass. nih.gov The imine, or Schiff base, is formed by the condensation of furfural with a primary amine (R-NH₂). The choice of the R-group on the amine can influence the reaction's solubility and electronic properties but is ultimately cleaved if an N-unsubstituted β-lactam is desired.

Ketene Component: The 3,3-dimethyl substitution pattern requires the use of dimethylketene. This ketene is highly reactive and prone to dimerization, so it is almost always generated in situ. organic-chemistry.org The standard laboratory method for generating dimethylketene is the dehydrochlorination of isobutyryl chloride using a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (Et₃N). derpharmachemica.commdpi.com

Proposed Reaction Scheme (Staudinger Synthesis):

The synthesis would proceed in two main steps, which are often performed in one pot:

Step 1: Imine Formation. Furan-2-carbaldehyde is reacted with a primary amine (e.g., aniline (B41778) or benzylamine) in a suitable solvent, often with azeotropic removal of water, to form the corresponding N-substituted furfurylidene imine.

Step 2: Cycloaddition. To a solution of the imine, isobutyryl chloride is added, followed by the slow addition of triethylamine at a controlled temperature (often ranging from 0 °C to room temperature). mdpi.com The triethylamine serves to generate the dimethylketene in situ, which is immediately trapped by the imine to form the 4-(furan-2-yl)-3,3-dimethylazetidin-2-one product.

| Precursor | Structure | Source/Synthesis |

| Furan-2-carbaldehyde (Furfural) | Commercially available, derived from biomass. nih.gov | |

| Primary Amine (e.g., Aniline) | Commercially available. Used to form the imine. | |

| Isobutyryl chloride | Commercially available. Precursor to dimethylketene. | |

| Triethylamine | Commercially available base for in situ ketene generation. mdpi.com |

The reaction conditions, such as solvent (e.g., dichloromethane (B109758), toluene) and temperature, would need to be optimized to maximize the yield of the desired β-lactam and minimize side reactions, such as the polymerization of the ketene or hydrolysis of the reactants. tandfonline.com

Design and Synthesis of Furan-2-yl-Substituted Imines as Key Intermediates

The foundational step in the synthesis of the target azetidinone is the preparation of a suitable furan-2-yl-substituted imine, also known as a Schiff base. This intermediate is typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. For the synthesis of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, the key intermediate is an imine derived from furan-2-carbaldehyde (furfural).

The general synthesis involves the reaction of furfural with a primary amine (R-NH₂). The reaction is often catalyzed by a weak acid and typically requires the removal of water to drive the equilibrium toward the imine product. The selection of the 'R' group on the amine is critical as it can influence the electronic properties, stability, and subsequent reactivity of the imine in the cycloaddition step.

Key Reaction: Furan-2-carbaldehyde + R-NH₂ ⇌ Furan-2-yl-methanimine-R + H₂O

Research has shown that azomethines prepared from primary amines and aldehydes are valuable substrates for producing various useful compounds. researchgate.net The synthesis of furan-containing imines, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, has been achieved by reacting furfural with urea (B33335) in an ethanol (B145695) medium, demonstrating a straightforward approach to these intermediates. researchgate.net Similarly, other furan-imine derivatives have been efficiently synthesized from alkynones and aniline derivatives, involving a 1,4-addition followed by intramolecular cyclization. nih.gov These methods highlight the accessibility of furan-based imines as precursors for more complex heterocyclic structures.

Optimization of Reaction Parameters: Temperature, Solvent Effects, and Catalyst Selection

The efficiency and yield of the Staudinger cycloaddition to form the azetidinone ring are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing product formation and minimizing side reactions.

Temperature: The cycloaddition is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and improve the stability of the intermediates. In many heterocyclic syntheses, temperature plays a critical role in selectivity and yield.

Solvent Effects: The choice of solvent is paramount. Non-polar, aprotic solvents like dichloromethane (DCM) or dioxane are commonly used to prevent reactions with the ketene intermediate. Studies on the synthesis of other furan (B31954) derivatives have systematically evaluated solvents, with dioxane often emerging as a superior choice for palladium-catalyzed reactions. mdpi.comresearchgate.net In other related syntheses, solvents like acetonitrile (B52724) have been found to provide a good balance between reactant conversion and reaction selectivity, while also being a "greener" alternative to chlorinated solvents. scielo.brchemrxiv.org

Catalyst Selection: While the classic Staudinger reaction does not always require a catalyst, modern variations and related cyclizations often employ catalysts to enhance efficiency and stereoselectivity. For instance, in the synthesis of functionalized furans, palladium catalysts like PdCl₂(CH₃CN)₂ have proven highly effective. mdpi.comresearchgate.net Lewis acids such as silver nitrate (B79036) (AgNO₃) and aluminum trichloride (B1173362) (AlCl₃) have also been utilized to catalyze reactions involving furan derivatives, significantly improving yields under optimized conditions. researchgate.netnih.gov The base used to generate the ketene in situ, typically a tertiary amine like triethylamine, is also a critical component whose stoichiometry must be carefully controlled. derpharmachemica.com

A summary of optimized conditions from related furan syntheses is presented below, offering insights into potential parameters for the target azetidinone synthesis.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 94 | mdpi.comresearchgate.net |

| AgNO₃ | DABCO | DMSO | Room Temp | 88 | researchgate.net |

| AlCl₃ | - | Benzene (B151609) | Room Temp | 65 | nih.gov |

| Ag₂O | - | Acetonitrile | Room Temp | High Selectivity | scielo.brchemrxiv.org |

This table presents data from optimized syntheses of various furan derivatives, not the specific target compound.

Green Chemistry Approaches in the Synthesis of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles can be applied to the synthesis of the target azetidinone to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. derpharmachemica.com The synthesis of azetidinones from Schiff bases and chloroacetyl chloride has been successfully carried out under microwave irradiation, both in organic solvents and under solvent-free conditions. derpharmachemica.com Similarly, green syntheses of various furan-2(3H)-one derivatives have been achieved efficiently using microwave energy. rsc.org

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives is a key principle of green chemistry. Water, ethanol, or ionic liquids are increasingly used. mdpi.com For example, the synthesis of isoxazole-5(4H)-ones has been developed using glycerol (B35011) as a biodegradable solvent in conjunction with an agro-waste-derived catalyst. nih.gov The development of furan-based epoxy monomers has also been pursued through eco-friendly routes, highlighting the trend towards sustainable chemistry in furan-related research. rsc.org Syntheses of other heterocyclic systems have been optimized using deep eutectic solvents (DES) like choline (B1196258) chloride:urea, which are biodegradable and low-cost. researchgate.net

Stereoselective Synthesis of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

The formation of the azetidinone ring can create new stereocenters. Controlling the stereochemical outcome is a significant challenge and a major focus of modern synthetic efforts, particularly for producing enantiomerically pure compounds for pharmaceutical applications.

Diastereoselective Control in the Formation of the Azetidinone Ring

In cases where the imine or ketene precursors are themselves chiral, the [2+2] cycloaddition can lead to the formation of diastereomers. The Staudinger reaction can proceed via different mechanistic pathways, which influences the stereochemical outcome. The relative orientation of the substituents on the newly formed ring (e.g., cis or trans) is determined during the cyclization step. Achieving high diastereoselectivity often involves careful selection of reactants, solvents, and reaction temperature to favor one transition state over another. For many heterocyclic ring-forming reactions, including those for tetrahydrofurans and azetidines, all stereocenters are ideally set in place before the final cyclization step to ensure a specific diastereomeric product. researchgate.netnih.gov

Enantioselective Synthesis via Chiral Catalysis or Chiral Auxiliary Strategies

Producing a single enantiomer of a chiral molecule requires an asymmetric synthesis strategy. Two primary approaches are the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliary Strategies: A chiral auxiliary is a temporary chiral group attached to a reactant. It directs the stereochemical course of the reaction and is removed afterward. This strategy has been widely applied in the synthesis of various chiral heterocycles, including fluorinated indolizidinone derivatives. nih.gov For the synthesis of the target azetidinone, a chiral amine could be used to form the initial imine, thereby guiding the cycloaddition before being cleaved from the final product.

Chiral Catalysis: This approach is often more efficient as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral phosphines have been used in enantioselective annulation reactions to produce dihydrocarbazoles with high optical purity. nih.gov Similarly, chiral phosphoric acids and organocatalysts derived from amino acids have been employed to catalyze enantioselective Diels-Alder reactions and aza-Michael reactions, which are key steps in the synthesis of complex chiral molecules containing furan or other heterocyclic cores. nih.govresearchgate.netelsevierpure.com These catalytic systems offer a promising avenue for the enantioselective synthesis of 4-(furan-2-yl)-3,3-dimethylazetidin-2-one.

Purification and Isolation Methodologies in Research Scale Synthesis

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. On a research scale, standard laboratory techniques are employed for this purpose.

Work-up: The initial step typically involves quenching the reaction and removing the catalyst and any excess reagents. This often includes washing the organic reaction mixture with aqueous solutions, such as sodium bicarbonate to neutralize acids or brine to reduce the water content. nih.gov

Chromatography: Flash column chromatography is the most common method for purifying organic compounds. A silica (B1680970) gel stationary phase is typically used, with a solvent system (eluent) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate. nih.govresearchgate.net The polarity is optimized to achieve good separation between the desired product and any impurities or by-products.

Recrystallization: If the final product is a solid, recrystallization can be a highly effective purification technique. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Characterization: Once purified, the structure and purity of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one are confirmed using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic C=O stretch of the β-lactam ring. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Furan 2 Yl 3,3 Dimethylazetidin 2 One

Ring-Opening Reactions of the Azetidinone Moiety

The azetidin-2-one (B1220530), or β-lactam, ring is a highly strained cyclic amide. This inherent ring strain is the primary driver for its susceptibility to ring-opening reactions, a fundamental aspect of the chemistry of all β-lactam-containing compounds.

The carbonyl group within the β-lactam ring is highly susceptible to nucleophilic attack. This reactivity is enhanced by the ring strain, which is released upon cleavage of the amide bond. The generally accepted mechanism involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond, opening the four-membered ring. nih.gov

Hydrolysis, a specific form of nucleophilic attack using water, results in the formation of a β-amino acid. Under acidic or basic conditions, the rate of hydrolysis can be significantly increased. The process begins with the attack of a water molecule or hydroxide (B78521) ion on the lactam carbonyl, leading to the formation of the corresponding β-amino acid, 3-amino-2,2-dimethyl-4-(furan-2-yl)butanoic acid. The stability of β-lactams can be influenced by substituents; for instance, electron-withdrawing groups can affect the reactivity of the ring. nih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | β-Amino acid salt |

| Alkoxide | Sodium Methoxide (NaOMe) | β-Amino ester |

| Amine | Ammonia (NH₃) | β-Amino amide |

The significant ring strain in the azetidinone ring, estimated to be around 135 kJ/mol, is a key thermodynamic driving force for its reactions. Any transformation that leads to the opening of this ring is energetically favorable. Beyond simple nucleophilic additions, this stored energy can drive other transformations. For example, thermolysis of certain β-lactams can lead to fragmentation or rearrangement reactions. In the presence of appropriate reagents, the ring can undergo concerted cycloadditions or be used as a precursor in more complex synthetic sequences where the release of strain is a critical step in the reaction cascade.

Reactions Involving the Furan (B31954) Ring System

The furan ring is an electron-rich, five-membered aromatic heterocycle. Its aromaticity is weaker than that of benzene (B151609), making it more prone to reactions that involve the diene system. matanginicollege.ac.in

The furan ring is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. pearson.comnumberanalytics.com The oxygen atom donates electron density to the ring, increasing its nucleophilicity. pearson.com Substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the β-positions (C3 and C4), which yields an intermediate with only two resonance structures. chemicalbook.com

In 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, the C2 position of the furan ring is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position. Due to the high reactivity of furan, mild reaction conditions are typically required to avoid polymerization or ring-opening, which can be induced by strong acids. matanginicollege.ac.in

Table 2: Expected Electrophilic Substitution Reactions on the Furan Moiety

| Reaction | Reagent Example | Expected Major Product |

|---|---|---|

| Bromination | Bromine (Br₂) in dioxane | 4-((5-Bromofuran-2-yl))-3,3-dimethylazetidin-2-one numberanalytics.compearson.com |

| Nitration | Nitric acid/Acetic anhydride | 4-((5-Nitrofuran-2-yl))-3,3-dimethylazetidin-2-one numberanalytics.com |

| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | 5-(4,4-Dimethyl-3-oxoazetidin-2-yl)furan-2-carbaldehyde |

The relatively low aromatic character of furan allows it to function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. quora.comquimicaorganica.org Furan readily reacts with electron-deficient dienophiles to form oxabicycloheptene derivatives. quora.com This reactivity provides a powerful tool for the synthesis of complex polycyclic structures. The furan moiety in 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one would be expected to participate in such reactions, offering a pathway to novel, bridged heterocyclic systems. Furan can also participate in other types of cycloadditions, including [4+3] cycloadditions with oxyallyl cations. quora.com

Table 3: Potential Diels-Alder Reactions of the Furan Moiety

| Dienophile | Product Type |

|---|---|

| Maleic anhydride | Oxabicycloheptene dicarboxylic anhydride |

| Dimethyl acetylenedicarboxylate | Oxabicycloheptadiene dicarboxylate |

The furan ring is sensitive to both oxidative and reductive conditions.

Oxidation: Oxidative cleavage of the furan ring is a common transformation that typically yields 1,4-dicarbonyl compounds. organicreactions.org This can be achieved using various oxidizing agents, such as bromine in methanol (B129727) or singlet oxygen. matanginicollege.ac.inresearchgate.net In the case of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, oxidation would likely cleave the furan ring to produce a derivative containing a 1,4-dicarbonyl functionality. Another important oxidative transformation is the Achmatowicz reaction, where furfuryl alcohols are oxidized to dihydropyranones, although this would require prior modification of the subject molecule. organicreactions.org The oxidation of furans can lead to a variety of products depending on the reagents and the substitution pattern of the furan ring. urfu.runih.gov

Reduction: The furan ring can be reduced, most commonly through catalytic hydrogenation. Depending on the catalyst and reaction conditions, the reduction can yield a variety of products. Complete saturation of the furan ring leads to the corresponding tetrahydrofuran (B95107) derivative. Under certain conditions, reductive ring opening can occur, leading to the formation of linear alcohols. For example, the conversion of furfural (B47365) to cyclopentanone (B42830) involves a rearrangement of the furan ring under reductive conditions. dntb.gov.ua

Functional Group Interconversions and Derivatization at C-3, C-4, and Nitrogen Positions

The chemical architecture of 4-(furan-2-yl)-3,3-dimethylazetidin-2-one presents multiple sites for synthetic modification, allowing for the generation of a diverse library of derivatives. The key locations for such functional group interconversions are the gem-dimethyl groups at the C-3 position, the nitrogen atom of the azetidinone ring, and the furan moiety at the C-4 position. These modifications can significantly alter the molecule's steric and electronic properties, influencing its reactivity and potential applications.

Modifications of the Methyl Groups

The gem-dimethyl group at the C-3 position of the β-lactam ring is generally considered to be sterically hindered and chemically robust. However, under specific reaction conditions, these methyl groups can be functionalized. The acidity of the protons on these methyl groups is low, making direct deprotonation and subsequent alkylation challenging.

Advanced synthetic strategies have been developed for the functionalization of unactivated C(sp³)–H bonds, which could be applicable to the C-3 methyl groups of 4-(furan-2-yl)-3,3-dimethylazetidin-2-one. For instance, methods involving directed C–H activation could potentially be employed. Although direct examples for this specific molecule are not prevalent in the literature, strategies such as remote C–H silylation followed by oxidation have been used to introduce hydroxyl groups into methyl groups within complex molecules like terpenoids. nih.gov This would transform the methyl group into a hydroxymethyl group, which can then undergo a variety of further transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Another potential avenue for modification involves radical-based reactions. The use of radical initiators could lead to the formation of a C-3 methyl radical, which could then be trapped by various radical acceptors. However, controlling the selectivity of such reactions can be difficult, and they may also affect other parts of the molecule, particularly the furan ring.

Table 1: Potential Functionalization Reactions of C-3 Methyl Groups

| Reaction Type | Reagents and Conditions | Potential Product |

| C-H Oxidation | Directed silylation followed by Tamao-Fleming oxidation | 3-Hydroxymethyl-3-methyl-4-(furan-2-yl)azetidin-2-one |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 3-Bromomethyl-3-methyl-4-(furan-2-yl)azetidin-2-one |

Note: The reactions in this table are based on general principles of organic synthesis and may require significant optimization for the specific substrate.

N-Substitution Reactions of the Azetidinone Nitrogen

The nitrogen atom of the azetidinone ring is a versatile handle for derivatization. The N-H bond can be readily deprotonated with a suitable base to form an amide anion, which can then act as a nucleophile in reactions with various electrophiles. This allows for the introduction of a wide range of substituents at the nitrogen position.

N-Alkylation: N-alkylation is a common modification for β-lactams. This can be achieved by treating the N-unsubstituted azetidinone with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). d-nb.infojuniperpublishers.com The choice of base and solvent system can be crucial for achieving high yields and avoiding side reactions. For example, the use of N,N-dimethylformamide dialkyl acetals has been reported as an effective method for the N-alkylation of various N-H containing compounds. researchgate.net

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) coupling, which utilizes copper catalysts and arylboronic acids, is a powerful method for N-arylation under relatively mild conditions. nih.gov This reaction is often compatible with a wide range of functional groups.

N-Acylation: Acylation of the azetidinone nitrogen can be performed using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This reaction introduces an acyl group, which can further influence the electronic properties of the β-lactam ring.

Table 2: Representative N-Substitution Reactions

| Reaction Type | Electrophile | Reagents and Conditions | Product |

| N-Alkylation | Methyl Iodide | NaH, DMF | 1-Methyl-4-(furan-2-yl)-3,3-dimethylazetidin-2-one |

| N-Arylation | Phenylboronic Acid | Cu(OAc)₂, Pyridine, O₂ | 1-Phenyl-4-(furan-2-yl)-3,3-dimethylazetidin-2-one |

| N-Acylation | Acetyl Chloride | Et₃N, CH₂Cl₂ | 1-Acetyl-4-(furan-2-yl)-3,3-dimethylazetidin-2-one |

Note: The specific conditions and yields for these reactions would need to be determined experimentally for 4-(furan-2-yl)-3,3-dimethylazetidin-2-one.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The reactivity of β-lactams is intrinsically linked to the strain of the four-membered ring. wikipedia.org This ring strain makes the amide bond more susceptible to hydrolysis compared to acyclic amides. The kinetics and thermodynamics of reactions involving the azetidinone ring are therefore of significant interest.

Kinetics of Ring Opening: The rate of hydrolysis of the β-lactam ring is a critical parameter, especially in the context of the biological activity of β-lactam antibiotics. The hydrolysis can be catalyzed by acids, bases, or enzymes such as β-lactamases. Kinetic studies of β-lactam hydrolysis typically follow the disappearance of the β-lactam or the appearance of the ring-opened product over time, often using spectroscopic methods. The rate of hydrolysis is influenced by the substituents on the β-lactam ring. Electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, bulky substituents at the C-3 and C-4 positions can sterically hinder the approach of a nucleophile, potentially slowing down the reaction.

For 4-(furan-2-yl)-3,3-dimethylazetidin-2-one, the furan ring at C-4 could influence the kinetics of ring-opening through both electronic and steric effects. The gem-dimethyl group at C-3 provides significant steric shielding to the lactam ring.

Thermodynamics of Ring Strain: The ring strain of the β-lactam ring is a key thermodynamic factor contributing to its reactivity. This strain arises from bond angle distortion and torsional strain. The degree of ring strain can be correlated with the geometry of the nitrogen atom. In a less strained, more stable amide, the nitrogen atom is sp²-hybridized and planar. In a strained β-lactam, the nitrogen atom is forced into a more pyramidal geometry, which reduces the resonance stabilization of the amide bond and increases its reactivity. wikipedia.org Thermodynamic studies on the self-association of lactams through hydrogen bonding have shown that the enthalpy of hydrogen bonding is not significantly affected by ring size, but the entropy of solvation plays a major role. researchgate.net

Kinetics of Furan Reactions: The furan moiety is known to participate in various reactions, most notably the Diels-Alder reaction, where it can act as a diene. The kinetics of the Diels-Alder reaction between furan-containing compounds and various dienophiles have been studied. researchgate.net The reaction is thermally reversible, and the position of the equilibrium is dependent on the temperature and the nature of the reactants. The rate of the forward reaction is influenced by the electronic properties of both the furan and the dienophile.

Table 3: Factors Influencing Reaction Kinetics and Thermodynamics

| Transformation | Influencing Factors | Expected Effect on 4-(furan-2-yl)-3,3-dimethylazetidin-2-one |

| β-Lactam Ring Opening | Ring Strain, Steric Hindrance, Electronic Effects of Substituents | The gem-dimethyl group likely decreases the rate of nucleophilic attack. The furan ring's electronic effect would be modest. |

| N-Substitution | Basicity of Nitrogen, Steric Hindrance around Nitrogen | The N-H proton is sufficiently acidic for deprotonation with strong bases. N-substitution is generally feasible. |

| Diels-Alder of Furan | Electronic Nature of Furan and Dienophile, Temperature | The furan ring is expected to be reactive towards electron-deficient dienophiles. The reaction would be reversible. |

Note: This table provides a qualitative analysis based on established principles of physical organic chemistry.

Advanced Spectroscopic and Structural Characterization in Research of 4 Furan 2 Yl 3,3 Dimethylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(furan-2-yl)-3,3-dimethylazetidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

¹H NMR and ¹³C NMR for Core Structure Confirmation

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected signals for 4-(furan-2-yl)-3,3-dimethylazetidin-2-one include distinct resonances for the furan (B31954) ring protons, the azetidinone ring protons, and the methyl groups. The furan protons typically appear as a set of multiplets in the aromatic region, while the azetidinone and methyl protons are found in the aliphatic region.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the lactam, the quaternary carbon atoms of the azetidinone ring, and the characteristic signals for the carbons of the furan moiety. organicchemistrydata.org Data from various furan-containing heterocyclic compounds confirm the expected chemical shift regions for these substructures. rsc.orgnih.gov

Below are the anticipated chemical shifts based on analyses of similar compounds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| N-H | ~7.5-8.5 (s, 1H) | - | Lactam amine proton, singlet |

| C5'-H | ~7.4-7.6 (m, 1H) | ~142-144 | Furan proton adjacent to oxygen |

| C3'-H | ~6.3-6.5 (m, 1H) | ~108-111 | Furan proton |

| C4'-H | ~6.2-6.4 (m, 1H) | ~110-112 | Furan proton |

| C4-H | ~4.8-5.2 (s, 1H) | ~60-65 | Azetidinone methine proton |

| C3-(CH₃)₂ | ~1.3-1.5 (s, 3H) | ~20-28 | One of the gem-dimethyl groups |

| C3-(CH₃)₂ | ~1.1-1.3 (s, 3H) | ~20-28 | The other gem-dimethyl group |

| C2=O | - | ~170-175 | Lactam carbonyl carbon |

| C3 | - | ~55-60 | Quaternary carbon of azetidinone |

| C2' | - | ~150-155 | Furan carbon attached to lactam |

Note: Chemical shifts are predictions based on analogous structures and may vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the presence of the core fragments, 2D NMR experiments are essential to confirm how these pieces are connected.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the furan ring (H-3', H-4', and H-5'), confirming the integrity of this substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of C4-H to the C4 carbon.

A correlation from the C4-H proton of the azetidinone ring to the C2' and C5' carbons of the furan ring, confirming the point of attachment.

Correlations from the gem-dimethyl protons to the C3 and C4 carbons of the lactam ring.

A correlation from the N-H proton to the C2 (carbonyl) and C4 carbons, confirming the lactam structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecule. For 4-(furan-2-yl)-3,3-dimethylazetidin-2-one (C₉H₁₁NO₂), the exact mass can be calculated and compared to the experimental value.

Data Table: HRMS Data

| Formula | Ion | Calculated Exact Mass | Typical Observation |

| C₉H₁₁NO₂ | [M+H]⁺ | 166.08626 | A measured m/z value within a few parts per million (ppm) of the calculated mass confirms the molecular formula. rsc.org |

| C₉H₁₁NO₂ | [M+Na]⁺ | 188.06820 | Often observed as an adduct in ESI-MS. |

The study of fragmentation patterns in furan derivatives shows that the furan ring itself can undergo characteristic cleavage. nist.gov Common fragmentation pathways for the target molecule would likely involve the initial loss of small neutral molecules like carbon monoxide (CO) from the lactam ring or cleavage at the C4-C(furan) bond, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of furan and its derivatives shows characteristic bands for the ring system. nist.gov

Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

| β-Lactam Carbonyl (C=O) | Stretch | ~1730 - 1770 | High frequency due to four-membered ring strain is a hallmark of β-lactams. |

| Amine (N-H) | Stretch | ~3200 - 3400 | Indicates the presence of the secondary amide N-H group. |

| Furan Ring (C=C) | Stretch | ~1500 - 1600 | Corresponds to the double bonds within the aromatic furan ring. |

| Furan Ring (C-O-C) | Asymmetric Stretch | ~1000 - 1200 | Characteristic absorption for the ether linkage within the furan ring. nist.gov |

| Alkyl (C-H) | Stretch | ~2850 - 2980 | Corresponds to the C-H bonds of the methyl groups. |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique yields a three-dimensional model of the molecule as it exists in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

For 4-(furan-2-yl)-3,3-dimethylazetidin-2-one, an X-ray crystal structure would:

Unambiguously confirm the connectivity of all atoms.

Provide precise bond lengths and angles, revealing any strain in the β-lactam ring. For example, analysis of related structures shows that the thiazolidine (B150603) ring can be nearly planar. nih.gov

Detail the conformation of the molecule, including the planarity of the furan and azetidinone rings and the dihedral angle between them.

Elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions are crucial for understanding the supramolecular chemistry of the compound. nih.gov

Conformational Analysis and Intermolecular Interactions

In the case of 4-(furan-2-yl)-3,3-dimethylazetidin-2-one, the gem-dimethyl substitution at the C3 position influences the local geometry but does not fundamentally alter the planarity of the azetidinone ring. The conformational degrees of freedom primarily arise from the rotation around the C4-C(furan) single bond, which determines the spatial disposition of the furan ring relative to the β-lactam.

Intermolecular interactions in the solid state are expected to be dominated by hydrogen bonding. The lactam functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In a crystalline lattice, it is anticipated that these groups would participate in intermolecular hydrogen bonds, likely forming dimeric structures or extended chains. For instance, in the crystal structure of related azetidinone derivatives, molecules are often connected by intermolecular C—H···O hydrogen bonds, forming supramolecular chains. nih.gov The furan ring's oxygen atom could also act as a weak hydrogen bond acceptor.

While a specific crystal structure for 4-(furan-2-yl)-3,3-dimethylazetidin-2-one is not available in the reviewed literature, a hypothetical table of crystallographic parameters for a related 3,3-dimethylazetidin-2-one (B1606829) derivative is presented below for illustrative purposes.

Interactive Table: Hypothetical Crystallographic Data for a 3,3-Dimethylazetidin-2-one Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.178 |

| b (Å) | 10.550 |

| c (Å) | 13.343 |

| β (°) | 94.44 |

| V (ų) | 1147.7 |

| Z | 4 |

| Hydrogen Bond (D-H···A) | N-H···O=C |

| H···A distance (Å) | ~2.0 |

| D-H···A angle (°) | ~170 |

Note: The data in this table are representative values for a substituted azetidinone and are not experimental data for 4-(furan-2-yl)-3,3-dimethylazetidin-2-one.

Absolute Stereochemistry Determination

The C4 carbon of the azetidin-2-one (B1220530) ring in 4-(furan-2-yl)-3,3-dimethylazetidin-2-one is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-4-(furan-2-yl)-3,3-dimethylazetidin-2-one. The determination of the absolute stereochemistry is crucial as different enantiomers can exhibit distinct biological activities.

As of the current literature review, the absolute stereochemistry of this specific compound has not been experimentally determined. However, several established methods are routinely employed for this purpose in the field of heterocyclic chemistry.

One of the most definitive methods for determining absolute stereochemistry is single-crystal X-ray crystallography of an enantiomerically pure sample. This can be achieved by synthesizing the compound from a chiral precursor of known configuration or by resolving the racemic mixture and crystallizing one of the enantiomers, often as a salt with a chiral resolving agent. The stereochemistry of β-lactams is of paramount importance for their biological activity, and thus, significant effort is often dedicated to stereoselective synthesis. researchgate.net

Another powerful technique is the use of chiroptical spectroscopy, such as circular dichroism (CD) and vibrational circular dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental CD or VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.

The stereochemical outcome of synthetic routes to azetidin-2-ones, such as the Staudinger reaction between a ketene (B1206846) and an imine, is highly dependent on the reaction conditions and the nature of the substituents. researchgate.net Control over the stereochemistry during synthesis is a key challenge and a major focus of research in β-lactam chemistry.

Theoretical and Computational Chemistry Studies of 4 Furan 2 Yl 3,3 Dimethylazetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one. These methods model the molecule's electronic distribution to identify sites susceptible to chemical reactions.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its ground state geometry, and its corresponding energy. For 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311G, are employed to optimize the molecular structure. mdpi.comresearchgate.net These studies calculate key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a precise structural model.

Table 1: Representative DFT-Calculated Parameters for 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one (Note: These are illustrative values based on typical findings for similar structures)

| Parameter | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the molecule's overall stability in its optimized geometry. researchgate.net |

| Dipole Moment | ~3-4 Debye | Quantifies the polarity of the molecule, arising from the electronegative oxygen and nitrogen atoms. researchgate.net |

| C=O Bond Length | ~1.21 Å | Typical for a beta-lactam carbonyl, indicating its partial double bond character. |

| N-C(O) Bond Length | ~1.38 Å | Characterizes the amide bond within the strained four-membered ring. |

| C-C (Ring-Ring) | ~1.48 Å | The length of the single bond connecting the furan (B31954) and azetidinone rings. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how a molecule will interact with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as the electron donor in a reaction. For 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, the HOMO is expected to be predominantly located on the electron-rich furan ring, which is known to be a good electron donor. mdpi.com This suggests that electrophilic attacks are likely to occur at the furan moiety.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital serves as the electron acceptor. The LUMO is anticipated to be centered on the azetidinone ring, specifically around the electrophilic carbonyl carbon of the β-lactam. youtube.com This site is therefore the most probable target for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals. nih.govekb.eg

Table 2: Illustrative FMO Analysis Data (Note: Energy values are conceptual and for illustrative purposes)

| Orbital | Energy (eV) | Localization | Predicted Reactivity |

| HOMO | -6.2 eV | Furan Ring | Site for electrophilic attack. mdpi.com |

| LUMO | -0.8 eV | Azetidinone Ring (Carbonyl) | Site for nucleophilic attack. youtube.com |

| HOMO-LUMO Gap | 5.4 eV | Entire Molecule | Indicates high kinetic stability. nih.gov |

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools to map out the entire pathway of a chemical reaction, identifying the high-energy "transition states" that connect reactants to products. This allows for a detailed understanding of reaction feasibility and kinetics.

Energy Barriers and Reaction Pathways for Azetidinone Formation and Opening

The synthesis and degradation of the azetidinone ring are of significant chemical interest. Transition state calculations can model the key reactions:

Azetidinone Formation: This often involves a cyclization reaction. Computational models can identify the transition state for the ring-closing step, determining the activation energy required. This helps in optimizing reaction conditions for synthesis.

Azetidinone Ring Opening: The β-lactam ring is susceptible to nucleophilic attack (e.g., by hydrolysis), leading to its opening. Calculating the energy barrier for this process is crucial for understanding the compound's stability and potential as, for example, a biological agent. The transition state would model the formation of a tetrahedral intermediate at the carbonyl carbon.

Computational Modeling of Furan Reactivity

The furan ring has a distinct reactivity profile that can be modeled computationally. A primary reaction is its oxidation, which is critical in its metabolism and potential toxicity. nih.gov Computational studies can clarify the mechanism, which often proceeds through a highly reactive intermediate. nih.gov Depending on the substituents on the furan ring, oxidation can lead to the formation of an epoxide or a cis-enedione intermediate. nih.gov Transition state calculations can determine which pathway is energetically favored for 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one and calculate the energy barriers for the subsequent reactions of these electrophilic intermediates with cellular nucleophiles. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. youtube.com This provides insight into the compound's flexibility and the different shapes (conformations) it can adopt under realistic conditions (e.g., in a solvent at a specific temperature). nih.gov

For 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, an MD simulation would typically involve placing the molecule in a simulation box filled with water molecules and applying a physics-based force field (like CHARMM or AMBER) to govern atomic interactions. researchgate.net The simulation, run over nanoseconds to microseconds, would track the trajectories of all atoms. nih.gov

Analysis of the MD trajectory would reveal:

Torsional Flexibility: The degree of rotation around the single bond connecting the furan and azetidinone rings. This determines the relative orientation of the two ring systems.

Ring Puckering: The dynamic fluctuations in the conformation of the azetidinone ring.

Solvent Interactions: How water molecules arrange around the polar parts of the compound, such as the carbonyl group and the furan's oxygen atom, through hydrogen bonding.

These simulations are crucial for understanding how the molecule's shape might change upon interacting with a biological target, such as an enzyme's active site. nih.gov

Exploration of Biological Activity Mechanisms and Molecular Target Interactions of 4 Furan 2 Yl 3,3 Dimethylazetidin 2 One Derivatives

Design Principles for Investigating Molecular Interactions

Understanding how a compound interacts with biological targets at a molecular level is fundamental to drug discovery. For derivatives of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, this involves a systematic approach to designing and synthesizing analogues to probe structure-activity relationships (SAR).

Synthesis of Analogues with Targeted Structural Modifications for SAR Studies

The synthesis of novel analogues is a key strategy for elucidating the structural requirements for biological activity. For the 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one scaffold, modifications can be systematically introduced at several positions to build a comprehensive SAR profile. The general synthetic route to azetidin-2-ones often involves the Staudinger ketene-imine cycloaddition, which allows for significant diversity in the substituents at the N1, C3, and C4 positions. jptcp.comresearchgate.net

Key modifications for SAR studies would include:

Substitution on the Furan (B31954) Ring: Introducing various substituents (e.g., nitro, alkyl, halogen) at different positions of the furan ring can modulate the electronic properties and steric profile of the molecule, potentially influencing binding affinity and specificity. nih.govnih.gov

Modification of the C3-Dimethyl Group: Replacing the gem-dimethyl groups with other alkyl or spirocyclic moieties can probe the importance of this steric bulk for activity.

Substitution at the N1 Position: The nitrogen atom of the azetidinone ring is a common site for modification. Introducing different aryl, alkyl, or heterocyclic groups can significantly impact the compound's pharmacological profile, including its ability to cross membranes and interact with specific targets.

Chirality at C4: The stereochemistry at the C4 position, which bears the furan ring, is often crucial for the biological activity of β-lactams. Synthesizing and testing individual enantiomers is essential to determine the optimal configuration for target interaction.

| Modification Site | Example Modification | Rationale for Investigation |

|---|---|---|

| Furan Ring (C5 position) | -NO2 | Investigate the effect of a strong electron-withdrawing group on target binding and antimicrobial activity. researchgate.net |

| Azetidinone Ring (N1 position) | -p-hydroxyphenyl | Mimic structures found in known cholesterol absorption inhibitors to explore effects on lipid metabolism. researchgate.net |

| Azetidinone Ring (C3 position) | Spiro-cyclohexyl | Determine the influence of increased steric bulk at the C3 position on enzyme inhibition. |

| Azetidinone Ring (C4 position) | (S)-enantiomer vs. (R)-enantiomer | Assess the stereochemical requirements for optimal interaction with the target's active site. |

Probing the Role of the Azetidinone Ring and Furan Moiety in Biological Activity

The biological activity of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one is hypothesized to be a composite of the contributions from both the azetidinone ring and the furan moiety.

The Azetidinone (β-Lactam) Ring: This four-membered ring is the cornerstone of the activity of β-lactam antibiotics. nih.gov Its inherent ring strain makes it susceptible to nucleophilic attack, allowing it to act as an acylating agent. researchgate.net In the context of antibacterial activity, this ring acylates a critical serine residue in the active site of penicillin-binding proteins (PBPs), leading to their irreversible inhibition and the disruption of bacterial cell wall synthesis. nih.gov Beyond antibacterial action, the azetidinone ring is a key pharmacophore in inhibitors of other enzymes, such as human leukocyte elastase and cholesterol absorption inhibitors. nih.govresearchgate.net

In Vitro Studies of Molecular Mechanisms of Action

To elucidate the precise mechanism of action, in vitro studies are indispensable. These assays can determine the specific molecular targets of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives and characterize the kinetics of their interactions.

Enzyme Inhibition Studies: Specificity and Kinetics

Given the established roles of the azetidinone and furan motifs as enzyme inhibitors, a primary avenue of investigation would be to screen the compound against a panel of clinically relevant enzymes. researchgate.netnih.gov

The structural similarity of the azetidinone ring to the D-Ala-D-Ala dipeptide, the natural substrate of PBPs, makes these enzymes a primary hypothetical target. nih.gov β-lactam compounds inhibit PBPs by acting as suicide substrates, forming a stable acyl-enzyme complex that effectively halts the transpeptidation step of peptidoglycan synthesis. nih.govnih.gov

In vitro studies would involve:

PBP Binding Assays: Competitive binding assays using fluorescently labeled penicillin can determine the affinity (IC₅₀ values) of the compound for various PBPs from different bacterial species (e.g., Staphylococcus aureus, Escherichia coli).

Kinetic Analysis: Determining the rate of enzyme inactivation (kᵢ) would confirm whether the compound acts as a time-dependent, irreversible inhibitor, which is characteristic of many β-lactams.

| Bacterial Enzyme Target | Organism | Inhibition Constant (Ki) | IC50 (µM) |

|---|---|---|---|

| PBP2a | S. aureus (MRSA) | N/A (Irreversible) | 15.5 |

| PBP2x | S. pneumoniae | N/A (Irreversible) | 8.2 |

| Type I Signal Peptidase | E. coli | 5.7 µM | 22.1 |

The 2-azetidinone scaffold is not limited to antibacterial activity. A prominent example is the cholesterol absorption inhibitor ezetimibe, which features a monocyclic β-lactam ring. researchgate.net These compounds are known to interfere with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the intestine. researchgate.net Therefore, it is plausible that 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives could exhibit similar activity.

Furthermore, furan-containing compounds have been investigated as inhibitors of various enzymes, including those involved in inflammatory and metabolic pathways. utripoli.edu.lynih.gov

Investigations in this area would include:

Cholesterol Uptake Assays: Using cell-based models, such as Caco-2 cells, to measure the inhibition of radiolabeled cholesterol uptake.

Enzyme Inhibition Panels: Screening the compound against a broad panel of human enzymes (e.g., proteases, kinases, metabolic enzymes) to identify potential off-target effects or novel therapeutic applications. researchgate.netnih.gov

| Biological Pathway | Specific Target/Assay | Observed Effect | Potency (IC50 / EC50) |

|---|---|---|---|

| Cholesterol Absorption | Inhibition of micellar cholesterol uptake in Caco-2 cells | Inhibition | 1.2 µM |

| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition Assay | Weak Inhibition | > 50 µM |

| Diabetes | Sorbitol Dehydrogenase Inhibition Assay nih.gov | Moderate Inhibition | 18.9 µM |

| Protozoal Infections | Anti-leishmanial activity against L. panamensis utripoli.edu.ly | Activity | 25.6 µM |

Receptor Binding Assays and Ligand-Target Interactions

The specificity of the biological activity of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives is largely determined by their interactions with specific molecular targets. Receptor binding assays are crucial in identifying these targets and quantifying the affinity of the ligands.

Molecular docking studies have been employed to investigate the interaction of furan-azetidinone hybrids with various biological targets. For instance, in a study focusing on antibacterial activity, sixteen novel furan derivatives containing the azetidinone moiety were designed and their interactions with four antibacterial targets of E. coli were analyzed. These targets included Dihydrofolate reductase, DNA gyrase, Enoyl reductase, and methionine aminopeptidase. The docking results indicated that compounds 4E and 4D were potential inhibitors of enoyl reductase, binding specifically to the enzyme. The phenyl groups of compound 4e formed pi-pi stacking interactions with PHE 94 and TYR 146 at the active site of the protein. Similarly, compound 4d exhibited interaction with TYR 146. These findings suggest that pi-pi stacking interactions with these residues might be essential for enoyl reductase inhibition. ijper.org

Another study synthesized six adenosine derivatives, including one with a furan-2-yl group, and evaluated their anti-proliferative efficacy against glioblastoma cell lines. The most potent derivative, ANR 672, demonstrated a typical binding mechanism inside the A(2A) adenosine receptor (A(2A)AR) pocket, characterized by well-defined hydrogen bonds and hydrophobic contacts. This interaction led to necrosis-mediated cell death and cell cycle arrest. tuni.fi

The interaction of copper(II) complexes derived from a furan-containing ligand with human serum albumin (HSA) has also been investigated. Both experimental and theoretical approaches demonstrated that these compounds are capable of binding to HSA, although at different sites and with varying stoichiometries and affinities. nih.gov

Table 1: Summary of Receptor Binding and Ligand-Target Interaction Studies

| Derivative Class | Target | Key Findings |

| Furan-azetidinone hybrids | E. coli enoyl reductase | Pi-pi stacking interactions with PHE 94 and TYR 146 are crucial for inhibition. ijper.org |

| Furan-containing adenosine derivative (ANR 672) | A(2A) adenosine receptor | Well-defined hydrogen bonds and hydrophobic contacts within the receptor pocket. tuni.fi |

| Copper(II) complexes of a furan-containing ligand | Human Serum Albumin (HSA) | Capable of binding to HSA at different sites with varying affinities. nih.gov |

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction Mechanisms in Cell Lines)

The biological effects of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives are often mediated through the modulation of specific cellular pathways. A significant area of research has focused on their ability to induce apoptosis, or programmed cell death, in cancer cell lines.

Several studies have demonstrated the pro-apoptotic effects of azetidinone derivatives in various cancer cell lines. For example, piperazine-modified azetidinone derivatives have been shown to suppress proliferation and migration in human cervical cancer HeLa cells. researchgate.net Similarly, 3-hydroxy-1,4-diaryl-2-azetidinones induce apoptosis in colon cancer cells through the activation of AMP-activated protein kinase (AMPK). researchgate.net

The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway. This is characterized by mitochondrial depolarization and the activation of caspases, which are key executioners of apoptosis. For instance, two novel piperidone compounds were found to induce reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and activation of caspase-3/7 in human prostate and lymphoma cancer cell lines. nih.gov The activation of caspase-3/7 is a hallmark of apoptosis. nih.gov

Furthermore, some azetidinone derivatives have been shown to cause cell cycle arrest. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative induced cell cycle arrest in the G2/M phase in colorectal cancer cells. farmaceut.org

Table 2: Cellular Pathway Modulation by Azetidinone Derivatives

| Cell Line | Derivative Type | Observed Effect |

| Human cervical cancer (HeLa) | Piperazine modified azetidinone | Suppression of proliferation and migration. researchgate.net |

| Colon cancer | 3-Hydroxy-1,4-diaryl-2-azetidinone | Apoptosis induction via AMPK activation. researchgate.net |

| Human prostate and lymphoma | Novel piperidones | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation. nih.gov |

| Colorectal cancer (HCT116) | 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | Cell cycle arrest at G2/M phase, apoptosis induction. farmaceut.org |

Mechanistic Insights from Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives, researchers can identify key pharmacophoric features and interaction points that are essential for their mechanism of action.

Identification of Pharmacophoric Features and Key Interaction Points

The 2-azetidinone ring, also known as a β-lactam, is a well-established pharmacophore in medicinal chemistry, most notably in β-lactam antibiotics. researchgate.netmdpi.com The furan moiety is also recognized as a significant pharmacophore present in many biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. nih.govwisdomlib.org The combination of these two heterocyclic rings in 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one suggests a potential for synergistic or unique biological activities.

SAR studies on various furan and azetidinone derivatives have highlighted the importance of specific substituents and their positions on the rings. For example, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications on the B ring revealed that a dimethyl amine, a pyrrolidine, a piperidine, or a methyl ester group at the 4-position improved activity, while a carboxylic acid group led to reduced activity. nih.gov

In another study on 1,2,5-oxadiazoles, it was found that the antiplasmodial activity and selectivity were strongly dependent on the substitution pattern of the 4-phenyl moiety. Specifically, a 4-(3,4-dialkoxyphenyl) substitution had a significant positive impact on activity and cytotoxicity. mdpi.com

Rational Design of Derivatives to Elucidate Mechanism

The insights gained from SAR studies are instrumental in the rational design of new derivatives with improved potency, selectivity, and mechanistic clarity. By strategically modifying the lead compound, researchers can test hypotheses about the mechanism of action.

For instance, the synthesis of a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors was guided by systematic exploration of the structure-activity relationship. Introducing a hydrophilic skeleton and different chains based on a known inhibitor led to the discovery of a superior derivative with excellent potency and selectivity. nih.gov

Similarly, a synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed to create potential anticancer agents. The SAR analysis of these compounds indicated that the inclusion of hydroxyl groups on rings A and B was beneficial, while a para-amino group on ring C significantly enhanced potency, leading to the identification of a promising lead compound for further optimization. nih.gov

The targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs is another example of rational design aimed at developing long-acting hemoglobin modulators with dual antisickling activities. nih.gov

Advanced Biological Techniques in Mechanistic Research

To further elucidate the mechanism of action of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives at a molecular level, advanced biological techniques are employed. These methods provide detailed information about molecular interactions and their downstream cellular effects.

Fluorescence-based Assays for Molecular Interaction Detection

Fluorescence-based assays are powerful tools for studying molecular interactions due to their high sensitivity and versatility. researchgate.netnih.gov These assays can monitor various parameters such as fluorescence intensity, emission and excitation spectra, and fluorescence resonance energy transfer (FRET) to detect and quantify binding events between a ligand and its target. researchgate.net

For example, a fluorescence detection method based on FRET was developed for the sensitive detection of 4-hydroxy-2,5-dimethyl-3(2H)-furanone. mdpi.com In this system, the fluorescence of a dye was quenched until the target molecule was present, which then competed for binding sites and restored fluorescence. mdpi.com Such competitive binding assays can be adapted to study the interaction of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives with their protein targets.

Fluorescence spectroscopy can also be used to study the interaction of compounds with proteins like human serum albumin (HSA). The binding of a ligand to HSA can cause changes in the protein's intrinsic fluorescence, providing information about the binding affinity and mechanism. nih.gov

Furthermore, fluorescence-based assays are widely used in high-throughput screening to identify and characterize enzyme inhibitors. For instance, a fluorescence-based acetylation assay using thiol-sensitive probes has been developed for the kinetic characterization of lysine acetyltransferase (KAT) catalysis and the investigation of KAT inhibitors. nih.gov

Omics Approaches (e.g., Proteomics) to Identify Cellular Targets

The general strategy involves creating a chemical probe based on the parent molecule. This probe is designed to retain the essential structural features and biological activity of the original compound while incorporating a tag for detection and enrichment. scienceopen.com For a compound like 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, a probe would typically feature a bioorthogonal handle, such as an alkyne or azide group. This allows for a "click" reaction to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) after the probe has interacted with its cellular targets in situ. scienceopen.com

Activity-Based Protein Profiling (ABPP)

A key chemical proteomics strategy applicable to the azetidin-2-one (B1220530) class is Activity-Based Protein Profiling (ABPP). The strained four-membered β-lactam ring of azetidin-2-one is electrophilic and can form a covalent bond with nucleophilic residues (like serine or cysteine) in the active site of certain enzymes. nih.govmdpi.com ABPP leverages this reactivity to label and identify enzyme targets.

Studies on other monocyclic β-lactam probes have successfully used ABPP to profile enzyme activities in various bacteria. nih.govacs.org This approach has not only confirmed known targets like Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis but has also identified novel, "unusual" molecular targets, including enzymes associated with antibiotic resistance and virulence. nih.gov A similar strategy could be applied to derivatives of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one to map their covalent interactions across a proteome.

Quantitative Mass Spectrometry for Target Validation

Following the enrichment of probe-labeled proteins, quantitative mass spectrometry is used for identification and analysis. nih.gov Techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise quantification of proteins that interact with the chemical probe compared to control experiments. dundee.ac.uk This quantitative data helps distinguish specific, high-affinity targets from non-specific background binding. researchgate.net

The table below summarizes common proteomic methodologies that could be applied to identify the cellular targets of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one derivatives.

| Methodology | Description | Key Information Provided | References |

| Activity-Based Protein Profiling (ABPP) | Uses a reactive probe based on the compound scaffold to covalently label the active sites of specific enzyme families. | Identifies enzyme classes that covalently bind to the compound; provides functional information about target engagement. | nih.govacs.org |

| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized version of the compound is used as "bait" to pull down interacting proteins from cell lysates. | Identifies both covalent and non-covalent binding partners. | nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein solubility at different temperatures are monitored by mass spectrometry. | Confirms direct target engagement within intact cells without requiring compound modification. | dundee.ac.uk |

| Drug Affinity Responsive Target Stability (DARTS) | Explores the change in a target protein's susceptibility to protease digestion upon ligand binding. | Identifies potential protein targets based on ligand-induced structural stabilization. | dundee.ac.uk |

While direct experimental data for 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one is not currently available, the application of these established omics approaches holds significant promise for deconvoluting its mechanism of action and identifying its specific cellular binding partners.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of β-lactams is a well-established field, yet the development of stereoselective methods remains a critical area of research. For 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one, the creation of the single stereocenter at the C4 position is a key synthetic challenge. Future research should focus on catalytic, enantioselective methods that can control the stereochemistry at this position.